molecular formula C12H13NO3S B14311451 (8-Ethyl-3-sulfanylidene-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid CAS No. 112808-21-6

(8-Ethyl-3-sulfanylidene-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid

Cat. No.: B14311451
CAS No.: 112808-21-6
M. Wt: 251.30 g/mol
InChI Key: YTBUUDSNKPPTSX-UHFFFAOYSA-N
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Description

(8-Ethyl-3-sulfanylidene-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid is a chemical compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Ethyl-3-sulfanylidene-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminophenol with ethyl acetoacetate, followed by cyclization and thiolation reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(8-Ethyl-3-sulfanylidene-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in inert atmospheres.

    Substitution: Nucleophiles like amines, thiols; reactions may require catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Scientific Research Applications

(8-Ethyl-3-sulfanylidene-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of (8-Ethyl-3-sulfanylidene-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (8-Ethyl-3-sulfanylidene-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propionic acid
  • (8-Ethyl-3-sulfanylidene-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butyric acid

Uniqueness

Compared to similar compounds, (8-Ethyl-3-sulfanylidene-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid stands out due to its specific structural features, such as the presence of an acetic acid moiety

Properties

112808-21-6

Molecular Formula

C12H13NO3S

Molecular Weight

251.30 g/mol

IUPAC Name

2-(8-ethyl-3-sulfanylidene-1,4-benzoxazin-4-yl)acetic acid

InChI

InChI=1S/C12H13NO3S/c1-2-8-4-3-5-9-12(8)16-7-10(17)13(9)6-11(14)15/h3-5H,2,6-7H2,1H3,(H,14,15)

InChI Key

YTBUUDSNKPPTSX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)N(C(=S)CO2)CC(=O)O

Origin of Product

United States

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